molecular formula C₃₈H₄₅NO₁₂ B1141773 De-Boc-Docetaxel CAS No. 133524-69-3

De-Boc-Docetaxel

Cat. No.: B1141773
CAS No.: 133524-69-3
M. Wt: 707.76
InChI Key:
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Description

De-Boc-Docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Docetaxel is a semisynthetic analog of paclitaxel, derived from the needles of the European yew tree (Taxus baccata). This compound is characterized by the removal of the N-tert-butoxycarbonyl (Boc) protecting group from docetaxel, which can influence its chemical properties and biological activity .

Mechanism of Action

Docetaxel, from which De-Boc-Docetaxel is derived, reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . It is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .

Safety and Hazards

De-Boc-Docetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child .

Future Directions

Development of novel formulations of De-Boc-Docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials . Exploring other drug formulation techniques such as the use of 2D LDH may produce novel anticancer formulations in the future .

Biochemical Analysis

Biochemical Properties

De-Boc-Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures, and inhibiting the depolymerization of microtubules . This results in the inhibition of cell growth . It interacts with various biomolecules, notably β-tubulin, and the nature of these interactions is primarily through binding, which leads to the stabilization of microtubule structures .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the separation of cancerous cells into newer ones, hence blocking the growth of the tumor . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it interrupts the cell cycle at the G2/M phase, triggering cell death, inhibits the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosts the production of the cell cycle inhibitor p27 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to microtubules, which hyper-stabilizes their structure . This destroys the cell’s ability to use its cytoskeleton in a flexible manner, thereby inhibiting cell division and promoting cell death . It does not interact with dimeric tubulin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, co-administration of intravenous this compound with oral piperine, a potent inhibitor of CYP3A4, resulted in an increased AUC by 230%, a longer half-life of this compound from 0.44 to 1.14 h, and a maximum concentration Cmax increased from 6808 ng/ml for this compound alone to 11,380 ng/ml this compound/piperine with no apparent increase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study conducted on Wistar rats, this compound was administered at a dosage of 1 mg/kg on alternate days . The results showed a significant decrease in the Arthritis index and knee joint circumference in the this compound group .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4, which plays a crucial role in its metabolism . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its incorporation into nanoplatforms, such as nanofibers and nanoparticles, offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of De-Boc-Docetaxel typically involves the deprotection of the N-tert-butoxycarbonyl group from docetaxel. This can be achieved using various methods, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

De-Boc-Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of De-Boc-Docetaxel

This compound is unique due to the removal of the N-tert-butoxycarbonyl group, which can influence its solubility, stability, and biological activity. This modification may enhance its therapeutic potential and reduce side effects compared to docetaxel .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOGLDHTESFSPY-BFLUDPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133524-69-3
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133524-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetyl-3'-debenzoylpaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEBOC DOCETAXEL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 10-DEACETYL-3'-DEBENZOYLPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
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